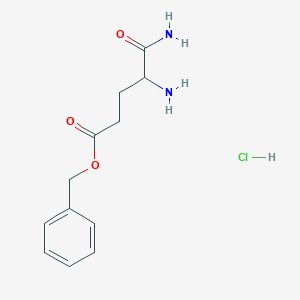

D-Isoglutamine benzyl ester,HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Isoglutamine benzyl ester, HCl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of D-isoglutamine, an amino acid, and is often used in research settings for its ability to modify proteins and peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Isoglutamine benzyl ester, HCl typically involves the esterification of D-isoglutamine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The resulting product is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

In an industrial setting, the production of D-Isoglutamine benzyl ester, HCl may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product. The hydrochloride salt is typically produced through a reaction with hydrochloric acid, followed by crystallization and drying .

Analyse Des Réactions Chimiques

Types of Reactions

D-Isoglutamine benzyl ester, HCl undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-isoglutamine and benzyl alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products

The major products formed from these reactions include D-isoglutamine, benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .

Applications De Recherche Scientifique

D-Isoglutamine benzyl ester, HCl has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of D-Isoglutamine benzyl ester, HCl involves its ability to modify proteins and peptides through esterification and substitution reactions. The compound can be incorporated into proteins at specific sites, allowing for the study of protein function and interactions. The molecular targets and pathways involved depend on the specific application and the proteins being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylmuramyl-L-alanyl-D-isoglutamine: A compound with similar structural features and applications in immunology.

Benzylpenicillin: Shares the benzyl ester group and is used in antibiotic research.

Uniqueness

D-Isoglutamine benzyl ester, HCl is unique in its ability to be incorporated into proteins at specific sites, enabling precise modifications and functional studies. This distinguishes it from other similar compounds that may not offer the same level of specificity and versatility .

Activité Biologique

D-Isoglutamine benzyl ester hydrochloride (D-IGlu-Bn-OH·HCl) is a significant compound in biochemical research, particularly in protein manipulation and modification. This article delves into its biological activity, synthesis, applications, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₂H₁₇ClN₂O₃

- Molecular Weight : Approximately 272.73 g/mol

- Solubility : Soluble in water and methanol

D-Isoglutamine benzyl ester hydrochloride is derived from D-isoglutamine through the esterification of its carboxyl group with a benzyl group, enhancing its stability and solubility. This structural modification makes it less susceptible to enzymatic hydrolysis, which is advantageous for prolonged biological activity in experimental settings.

Biological Activity

D-Isoglutamine benzyl ester hydrochloride exhibits several key biological activities:

- Protein Modification : It serves as a reagent for site-specific modifications of proteins, allowing researchers to study protein functions and interactions in detail. The compound facilitates the introduction of reactive handles for further chemical modifications, crucial for understanding protein dynamics.

- Genetic Code Expansion : The compound can be incorporated into proteins through genetic code expansion techniques, enabling the study of protein behavior under various conditions. This feature allows for enhanced fluorescence intensity in specific assays, demonstrating its utility in protein engineering .

- Therapeutic Applications : As an intermediate in the synthesis of biologically active molecules like Mifamurtide, D-Isoglutamine benzyl ester hydrochloride has potential therapeutic applications in treating conditions such as osteosarcoma.

Synthesis

The synthesis of D-Isoglutamine benzyl ester hydrochloride typically involves multi-step chemical processes. The general steps include:

- Starting Material : L-glutamine is used as the starting material.

- Protection and Activation : Specific protective groups are applied to prevent unwanted reactions during synthesis.

- Esterification : The carboxylic acid group is esterified with benzyl alcohol.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt form to enhance solubility.

This process can be scaled up for industrial applications using automated reactors to ensure consistent quality and yield.

1. Protein Manipulation

A study highlighted the effectiveness of D-Isoglutamine benzyl ester in modifying proteins at specific glutamic acid or glutamine residues. Researchers utilized this compound to explore enzyme activity and receptor interactions, providing insights into biochemical pathways critical for cellular function.

2. Genetic Encoding

Research demonstrated the successful incorporation of D-Isoglutamine benzyl ester into proteins expressed in E. coli. Variants exhibiting enhanced growth were identified, confirming the compound's role in facilitating genetic code expansion and protein engineering .

Comparative Analysis

To better understand the unique properties of D-Isoglutamine benzyl ester hydrochloride compared to related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| D-Isoglutamine Benzyl Ester HCl | C₁₂H₁₇ClN₂O₃ | Site-specific protein modifications; genetic code expansion |

| D-Glutamic Acid γ-Benzyl Ester α-Amide HCl | C₁₂H₁₆ClN₂O₃ | Used in peptide synthesis; similar structure |

| L-Glutamic Acid Benzyl Ester | C₁₁H₁₃NO₄ | Broader applications; different stereochemistry |

D-Isoglutamine benzyl ester hydrochloride stands out due to its specific applications in genetic code expansion techniques and reduced susceptibility to hydrolysis, making it particularly valuable for site-specific protein modifications.

Propriétés

IUPAC Name |

benzyl 4,5-diamino-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.